molecular formula C8H7ClN2 B8552864 3-Chloro-4-ethyl-2-pyridinecarbonitrile

3-Chloro-4-ethyl-2-pyridinecarbonitrile

Cat. No.: B8552864
M. Wt: 166.61 g/mol
InChI Key: MIJPZDVWWKDADZ-UHFFFAOYSA-N
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Description

3-Chloro-4-ethyl-2-pyridinecarbonitrile is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3, an ethyl group at position 4, and a cyano group at position 2. Pyridinecarbonitriles are widely explored in pharmaceutical and agrochemical research due to their versatile reactivity and ability to act as intermediates in synthesizing bioactive molecules .

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

3-chloro-4-ethylpyridine-2-carbonitrile

InChI

InChI=1S/C8H7ClN2/c1-2-6-3-4-11-7(5-10)8(6)9/h3-4H,2H2,1H3

InChI Key

MIJPZDVWWKDADZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=C1)C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Chloro-4-ethyl-2-pyridinecarbonitrile* Cl (3), C₂H₅ (4), CN (2) C₈H₇ClN₂ 166.45 (calculated) Hypothesized intermediate for drug synthesis N/A
3-Chloro-5-ethoxypyridine-4-carbonitrile Cl (3), OCH₂CH₃ (5), CN (4) C₈H₇ClN₂O 182.61 Increased polarity due to ethoxy group; agrochemical applications
2-Chloro-4-phenyl-3-pyridinecarbonitrile Cl (2), C₆H₅ (4), CN (3) C₁₂H₇ClN₂ 214.65 Enhanced aromatic bulk; potential use in OLED materials
3-Amino-6-(4-Cl-phenyl)-4-methyl-thieno[2,3-b]pyridine-2-carbonitrile NH₂ (3), 4-Cl-C₆H₄ (6), CH₃ (4), CN (2) C₁₅H₁₀ClN₃S 299.78 Thienopyridine core improves π-conjugation; antimicrobial activity
6-(4-Cl-phenyl)-2-(2,4-diCl-phenoxy)-4-CF₃-pyridine-3-carbonitrile 4-Cl-C₆H₄ (6), 2,4-diCl-PhO (2), CF₃ (4), CN (3) C₁₉H₉Cl₃F₃N₂O 444.65 (calculated) High electron-withdrawing substituents; pesticide development
2-Chloropyridine-4-carbonitrile Cl (2), CN (4) C₆H₃ClN₂ 138.55 Simple structure; catalyst in cross-coupling reactions

Key Comparative Insights

Substituent Effects on Polarity and Reactivity :

  • The ethyl group in 3-Chloro-4-ethyl-2-pyridinecarbonitrile likely enhances lipophilicity compared to the polar ethoxy group in 3-chloro-5-ethoxypyridine-4-carbonitrile . This difference impacts solubility and bioavailability.
  • Chlorine position : Chlorine at position 3 (meta) in the target compound may offer distinct electronic effects compared to position 2 (ortho) in 2-Chloropyridine-4-carbonitrile. Ortho-substituted chlorines often increase steric hindrance, affecting reaction pathways .

Structural Complexity and Applications: Thienopyridine derivatives (e.g., ) exhibit fused-ring systems that enhance electron delocalization, making them suitable for optoelectronic materials or potent bioactive agents . Polyhalogenated compounds (e.g., ) with trifluoromethyl and dichlorophenoxy groups demonstrate high reactivity in nucleophilic substitution, relevant in pesticide design .

Synthetic Routes :

  • Chlorination using POCl₃/PCl₅ mixtures () and reactions with amines () are common methods for introducing substituents in pyridinecarbonitriles. Ethyl groups may be added via alkylation or Grignard reactions, though direct evidence is lacking.

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